molecular formula C17H21NO B3170084 {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine CAS No. 940202-96-0

{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine

Cat. No.: B3170084
CAS No.: 940202-96-0
M. Wt: 255.35 g/mol
InChI Key: GTNGUPMJCARYLB-UHFFFAOYSA-N
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Description

This product, {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine ( 940202-96-0), is a high-purity organic building block designed for use in chemical synthesis and pharmaceutical research . With a molecular formula of C17H21NO and a molecular weight of 255.35 g/mol, this secondary amine features a benzyloxy-protected phenol group and an isopropylamine moiety, making it a versatile intermediate for constructing more complex molecular architectures . The compound is provided with a typical purity of 95.0% or higher , ensuring consistency and reliability in sensitive research applications . Its specific structure suggests potential utility in the exploration of new pharmacologically active compounds, particularly as a synthetic precursor in medicinal chemistry programs. As a building block, it can be used to introduce specific molecular features into a target compound, which may be valuable for studying structure-activity relationships (SAR) . Intended Use: This chemical is For Research Use Only (RUO) . It is intended for use in laboratory research and development by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Chemical Identifiers: • CAS Number: 940202-96-0 • MDL Number: MFCD00438035 • Molecular Formula: C17H21NO • Molecular Weight: 255.35 g/mol

Properties

IUPAC Name

N-[(2-phenylmethoxyphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(2)18-12-16-10-6-7-11-17(16)19-13-15-8-4-3-5-9-15/h3-11,14,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNGUPMJCARYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring via a nucleophilic substitution reaction.

    Introduction of the Isopropylamine Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the isopropylamine group can form hydrogen bonds with amino acid residues. This dual interaction facilitates the modulation of biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1 Positional Isomers
  • [4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine (CAS: 893587-61-6) Key Difference: Benzyloxy group at the para position instead of ortho. Molecular Weight: 255.36 g/mol (same as target compound).
  • 2-(4-(Benzyloxy)phenyl)propan-2-amine (CAS: 306761-09-1)

    • Key Difference : Benzyloxy group at para position; amine group replaced with a dimethyl-substituted propane chain.
    • Impact : Reduced basicity (predicted pKa = 9.61) due to steric shielding of the amine .
    • Molecular Weight : 241.33 g/mol.
2.1.2 Functional Group Variants
  • Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine (CAS: 108971-51-3) Key Difference: Methoxy (OCH₃) instead of benzyloxy (OCH₂C₆H₅) at the ortho position. Molecular Weight: 255.36 g/mol.
  • 2-(4-(Benzyloxy)phenyl)-N-methylethanamine (CAS: 38961-21-6) Key Difference: Ethylamine backbone with a methyl group instead of isopropyl.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Predicted) pKa (Predicted)
{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine C₁₇H₂₁NO 255.36 N/A Low in water ~10.5
[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine C₁₇H₂₁NO 255.36 N/A Moderate in DMSO ~10.5
2-(4-(Benzyloxy)phenyl)propan-2-amine C₁₆H₁₉NO 241.33 374.0 ±30.0 Low in water 9.61
Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine C₁₇H₂₁NO 255.36 N/A High in chloroform ~9.8

Notes:

  • The ortho-benzyloxy group in the target compound increases steric hindrance, lowering solubility in polar solvents compared to para isomers .
  • The isopropyl group enhances lipophilicity, favoring membrane permeability in biological systems .

Biological Activity

The compound {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a benzyloxy group attached to a phenyl ring, coupled with a propan-2-ylamine moiety, which contributes to its unique reactivity and biological profile. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H21NOC_{16}H_{21}NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The benzyloxy group enhances the compound's lipophilicity, facilitating membrane permeability, while the amine group is pivotal for interactions with biological targets.

The mechanism of action of this compound involves:

  • Hydrophobic Interactions : The benzyloxy group increases binding affinity to target proteins.
  • Hydrogen Bonding : The amine moiety allows for ionic interactions with receptor sites.
    These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity : It has shown potential in scavenging free radicals and reducing oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from damage, making it a candidate for neurodegenerative diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals, reducing oxidative stress.
NeuroprotectiveProtects neuronal cells from oxidative damage.
Enzyme InhibitionInhibits specific enzymes linked to metabolic disorders.

Case Study: Neuroprotective Effects

In a study examining neuroprotective properties, this compound was tested in vitro on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for conditions like Parkinson's disease. The compound exhibited an IC50 value of 0.062μM0.062\mu M against MAO-B, highlighting its potency as an enzyme inhibitor .

Computational Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various protein targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in neurotransmitter metabolism, further supporting its role in neuroprotection and enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine
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{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.